molecular formula C13H14N2O B381904 2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one CAS No. 273748-55-3

2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one

Cat. No. B381904
Key on ui cas rn: 273748-55-3
M. Wt: 214.26g/mol
InChI Key: QCIUVDYZQNETIG-XYOKQWHBSA-N
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Patent
US08541446B2

Procedure details

3-Quinuclidinone hydrochloride (8.25 kg, 51.0 mol) and methanol (49.5 L) were added to a 100 L glass reaction flask, under an nitrogen atmosphere, equipped with a mechanical stirrer, temperature probe, and condenser. Potassium hydroxide (5.55 kg, 99.0 mol) was added via a powder funnel over an approximately 30 min period, resulting in a rise in reaction temperature from 50° C. to 56° C. Over an approximately 2 h period, 3-pyridinecarboxaldehyde (4.80 kg, 44.9 mol) was added to the reaction mixture. The resulting mixture was stirred at 20° C.±5° C. for a minimum of 12 h, as the reaction was monitored by thin layer chromatography (TLC). Upon completion of the reaction, the reaction mixture was filtered through a sintered glass funnel and the filter cake was washed with methanol (74.2 L). The filtrate was concentrated, transferred to a reaction flask, and water (66.0 L) was added. The suspension was stirred for a minimum of 30 min, filtered, and the filter cake was washed with water (90.0 L) until the pH of the rinse was 7-9. The solid was dried under vacuum at 50° C.±5° C. for a minimum of 12 h to give 8.58 kg (89.3%) of 2-((3-pyridinyl)methylene)-1-azabicyclo[2.2.2]octan-3-one.
Quantity
8.25 kg
Type
reactant
Reaction Step One
[Compound]
Name
glass
Quantity
100 L
Type
reactant
Reaction Step One
Quantity
49.5 L
Type
solvent
Reaction Step One
Quantity
5.55 kg
Type
reactant
Reaction Step Two
Quantity
4.8 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[N:2]12[CH2:9][CH2:8][CH:5]([CH2:6][CH2:7]1)[C:4](=[O:10])[CH2:3]2.[OH-].[K+].[N:13]1[CH:18]=[CH:17][CH:16]=[C:15]([CH:19]=O)[CH:14]=1>CO>[N:13]1[CH:18]=[CH:17][CH:16]=[C:15]([CH:19]=[C:3]2[C:4](=[O:10])[CH:5]3[CH2:8][CH2:9][N:2]2[CH2:7][CH2:6]3)[CH:14]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
8.25 kg
Type
reactant
Smiles
Cl.N12CC(C(CC1)CC2)=O
Name
glass
Quantity
100 L
Type
reactant
Smiles
Name
Quantity
49.5 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5.55 kg
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
4.8 kg
Type
reactant
Smiles
N1=CC(=CC=C1)C=O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 20° C.±5° C. for a minimum of 12 h, as the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
resulting in a rise in reaction temperature from 50° C. to 56° C
CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through a sintered glass funnel
WASH
Type
WASH
Details
the filter cake was washed with methanol (74.2 L)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
transferred to a reaction flask
ADDITION
Type
ADDITION
Details
water (66.0 L) was added
STIRRING
Type
STIRRING
Details
The suspension was stirred for a minimum of 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter cake was washed with water (90.0 L) until the pH of the rinse
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum at 50° C.±5° C. for a minimum of 12 h
Duration
12 h

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
N1=CC(=CC=C1)C=C1N2CCC(C1=O)CC2
Measurements
Type Value Analysis
AMOUNT: MASS 8.58 kg
YIELD: PERCENTYIELD 89.3%
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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